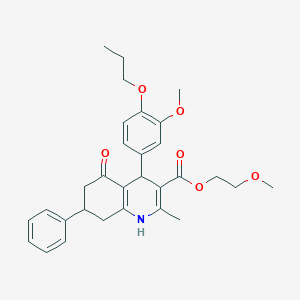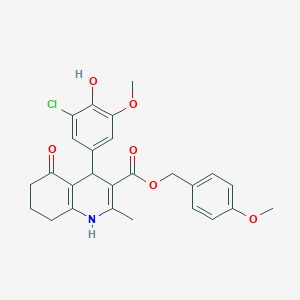![molecular formula C17H17N3O6S2 B408734 ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE](/img/structure/B408734.png)
ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE is a complex organic compound that belongs to the class of benzisothiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives and sulfonyl hydrazines. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole ring.
Reduction: Reduction reactions could target the sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.
Sulfonyl Hydrazines: Compounds containing sulfonyl hydrazine groups.
Uniqueness
ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H17N3O6S2 |
|---|---|
Poids moléculaire |
423.5g/mol |
Nom IUPAC |
ethyl N-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C17H17N3O6S2/c1-3-26-17(21)20(28(24,25)13-10-8-12(2)9-11-13)18-16-14-6-4-5-7-15(14)27(22,23)19-16/h4-11H,3H2,1-2H3,(H,18,19) |
Clé InChI |
VSUDNAGOVAGLAL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCOC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-(6-methoxy-2,2-dimethyl-1-[3-(4-methylphenyl)acryloyl]-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408656.png)
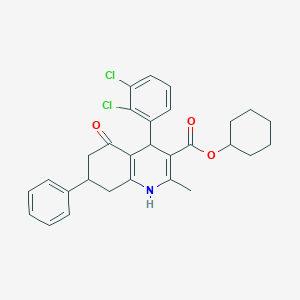
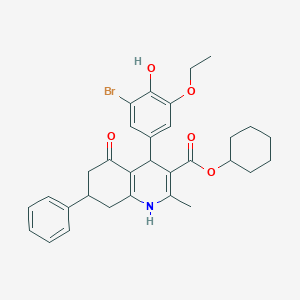
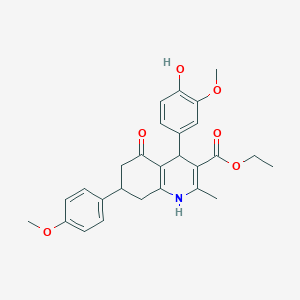
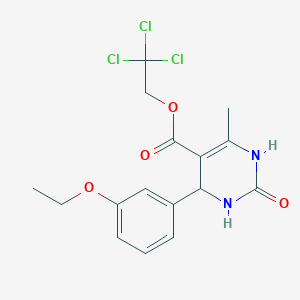
![(E)-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B408661.png)
![2-Chloroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B408663.png)
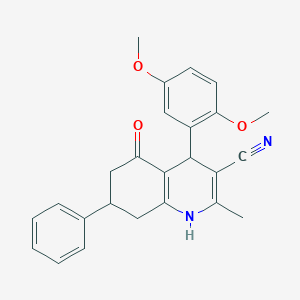
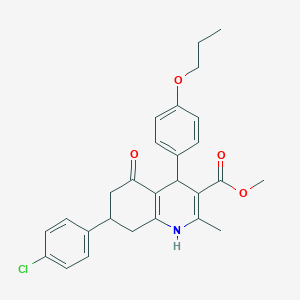
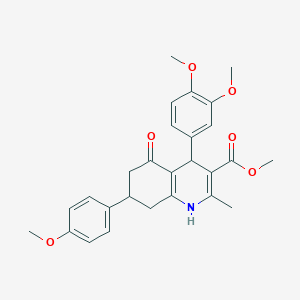
![Methyl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408669.png)
![Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408672.png)
